molecular formula C10H8N2 B3280063 1,5-Dihydropyrrolo[2,3-f]indole CAS No. 7075-68-5

1,5-Dihydropyrrolo[2,3-f]indole

Cat. No. B3280063
CAS RN: 7075-68-5
M. Wt: 156.18 g/mol
InChI Key: KNJMIKULCHBVMB-UHFFFAOYSA-N
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Description

1,5-Dihydropyrrolo[2,3-f]indole is a chemical compound with the molecular formula C10H8N2 . It is also known by its IUPAC name 1,5-Dihydropyrrolo[2,3-f]indole . The average mass of this compound is 186.213 Da and its monoisotopic mass is 186.090546 Da .


Synthesis Analysis

The synthesis of pyrroloindoles, including 1,5-Dihydropyrrolo[2,3-f]indole, has been a central theme in organic synthesis due to their wide-ranging biological activity . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The molecular structure of 1,5-Dihydropyrrolo[2,3-f]indole consists of a pyrrole ring fused with an indole ring . The structure of dihydropyrroloindoles has been estimated using quantum-chemical methods .


Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Acid-catalyzed dimerization reactions of pyrroles have also been used to synthesize pyrroloindoles .


Physical And Chemical Properties Analysis

1,5-Dihydropyrrolo[2,3-f]indole has a molecular formula of C10H8N2 . Its average mass is 186.213 Da and its monoisotopic mass is 186.090546 Da .

Safety and Hazards

The safety data sheet for indole, a related compound, indicates that it is harmful if swallowed and toxic in contact with skin . It causes serious eye irritation and is very toxic to aquatic life . Precautions include avoiding release to the environment, wearing protective clothing, and washing thoroughly after handling .

Future Directions

Pyrroloindoles, including 1,5-Dihydropyrrolo[2,3-f]indole, are becoming a new research hotspot as a class of pyrrole-based small-molecular hole injection materials in organic light-emitting diodes . There is still room for improvement in the field of indole synthesis . The synthetic methods and biological activities of pyrroloindole derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

1,5-dihydropyrrolo[2,3-f]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJMIKULCHBVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC3=C(C=C21)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dihydropyrrolo[2,3-f]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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